1-Methoxy-2-(3-methylcyclopentyl)benzene

Description

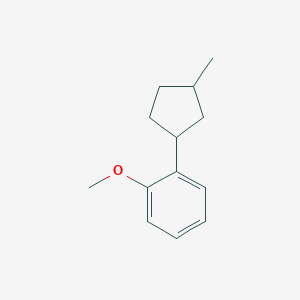

1-Methoxy-2-(3-methylcyclopentyl)benzene is an ortho-substituted benzene derivative featuring a methoxy group (-OCH₃) at position 1 and a 3-methylcyclopentyl group at position 2. This compound combines aromaticity with steric and electronic effects from its substituents. The methoxy group is electron-donating via resonance, while the bulky 3-methylcyclopentyl substituent introduces steric hindrance and lipophilicity.

Properties

CAS No. |

62730-37-4 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

1-methoxy-2-(3-methylcyclopentyl)benzene |

InChI |

InChI=1S/C13H18O/c1-10-7-8-11(9-10)12-5-3-4-6-13(12)14-2/h3-6,10-11H,7-9H2,1-2H3 |

InChI Key |

AUNKOIMYEXZERT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C1)C2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-2-(3-methylcyclopentyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a benzene ring is reacted with an electrophile in the presence of a catalyst to introduce the desired substituents. For example, the methoxy group can be introduced using methanol and a strong acid catalyst, while the 3-methylcyclopentyl group can be added using a Friedel-Crafts alkylation reaction with 3-methylcyclopentyl chloride and aluminum chloride as the catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2-(3-methylcyclopentyl)benzene undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Cyclohexane derivatives.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-Methoxy-2-(3-methylcyclopentyl)benzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(3-methylcyclopentyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Type and Position

Cycloalkyl vs. Linear Alkyl Substituents

- 1-Methoxy-2-(pentan-3-yl)benzene (CAS 18272-73-6): Features a linear pentan-3-yl group instead of a cycloalkyl substituent. Lipophilicity (logP) is expected to be lower than the cyclopentyl analog due to reduced branching .

(3-Methylcyclopentyl)benzene (CAS 5078-75-1):

Cycloalkyl vs. Unsaturated Substituents

- (E)-1-Methoxy-2-(1-propenyl)benzene (CAS 2077-36-3): Replaces the cyclopentyl group with an unsaturated propenyl chain. The double bond introduces conjugation with the aromatic ring, enhancing UV absorption and reactivity in Diels-Alder or hydrogenation reactions.

1-Methoxy-2-(phenylethenyl)benzene (Evidenced in NMR data):

Electronic and Steric Effects

Electron-Donating vs. Electron-Withdrawing Groups

- 1-Methoxy-2-(2-nitroethenyl)benzene (CAS 3316-24-3): The nitro group (-NO₂) is strongly electron-withdrawing, deactivating the ring toward electrophilic substitution. Contrasts with the methoxy group, which activates the ring. This difference significantly alters reaction pathways, e.g., nitro-substituted compounds are more likely to undergo nucleophilic aromatic substitution .

- 1-Methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene (CAS 14064-58-5): Combines methoxy activation with nitro deactivation on adjacent substituents. Demonstrates how substituent positioning can create regioselective reactivity, a property less pronounced in this compound due to its sterically hindered cyclopentyl group .

Steric Hindrance and Ortho-Substitution

- 1-Methoxy-2-(methoxymethoxy)benzene: Substituted with two oxygen-containing groups at ortho positions. The methoxymethoxy group may participate in hydrogen bonding, enhancing solubility in polar solvents .

- The branched alkoxy group increases lipophilicity but lacks the conformational rigidity of the cyclopentyl ring .

Catalytic and Functionalization Potential

- Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide highlight the importance of directing groups in metal-catalyzed C–H functionalization. The methoxy group in the target compound could similarly direct regioselective functionalization, though steric bulk may limit catalyst access .

- 1-Methoxy-2-(phenylethenyl)benzene ’s NMR data () suggest applications in materials science, whereas the cyclopentyl analog’s stability may favor pharmaceutical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.